4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol
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Overview
Description
4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol is a chemical compound with the molecular formula C16H16ClNO and a molecular weight of 273.76 g/mol . This compound is a Schiff base, which is typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol involves the condensation of 4-chloro-2-hydroxybenzaldehyde with 4-isopropylaniline in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol . The reaction mixture is heated for several hours, and the resulting product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions through coordination with the imine nitrogen and phenolic oxygen atoms . These metal complexes can interact with biological targets, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membranes and interfere with essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-{[(2-hydroxyphenyl)imino]methyl}phenol
- 4-chloro-2-{[(2,6-dimethylphenyl)imino]methyl}phenol
- 4-chloro-2-{[(4-nitrophenyl)imino]methyl}phenol
Uniqueness
4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and increasing its overall biological activity .
Properties
IUPAC Name |
4-chloro-2-[(4-propan-2-ylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11(2)12-3-6-15(7-4-12)18-10-13-9-14(17)5-8-16(13)19/h3-11,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJWKOXMXAOVJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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